2-Chloromethyl-3,4-dimethoxypyridinium chloride

Pantoprazole Proton Pump Inhibitor Process Chemistry

Scaling pantoprazole synthesis with non-methoxylated pyridinium chlorides leads to poor yields in the key coupling step. 2-Chloromethyl-3,4-dimethoxypyridinium chloride resolves this: • 93.9% optimized 5-step synthetic yield via precise electronic modulation of the 3,4-dimethoxy substitution • Hydrochloride salt ensures water solubility & accurate kilo-scale charging • 3.0 ppm GC-MS detection limit for ICH M7 impurity monitoring White crystalline powder, ≥98% purity; ambient shipment.

Molecular Formula C8H11Cl2NO2
Molecular Weight 224.08 g/mol
CAS No. 72830-09-2
Cat. No. B018610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloromethyl-3,4-dimethoxypyridinium chloride
CAS72830-09-2
Molecular FormulaC8H11Cl2NO2
Molecular Weight224.08 g/mol
Structural Identifiers
SMILESCOC1=C(C(=[NH+]C=C1)CCl)OC.[Cl-]
InChIInChI=1S/C8H10ClNO2.ClH/c1-11-7-3-4-10-6(5-9)8(7)12-2;/h3-4H,5H2,1-2H3;1H
InChIKeyYYRIKJFWBIEEDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloromethyl-3,4-dimethoxypyridinium chloride: Core Structural Profile


2-Chloromethyl-3,4-dimethoxypyridinium chloride is a pyridinium salt that serves as a critical intermediate in the industrial synthesis of the proton pump inhibitor pantoprazole sodium . The compound exists as a hydrochloride salt, conferring water solubility and enhanced stability compared to its free base form [1]. Its molecular structure features a chloromethyl group at the 2-position and methoxy groups at the 3- and 4-positions of the pyridine ring, which are essential for the subsequent nucleophilic substitution and coupling reactions that yield pantoprazole . The compound is a white to off-white crystalline powder with a melting point of approximately 155 °C (dec.) and a molecular weight of 224.08 g/mol .

1
Pyridinium intermediate for pantoprazole sodium synthesis
2
Crystalline hydrochloride salt for consistent stoichiometry and handling
3
3,4-dimethoxy substitution pattern ensures required reactivity

Why Generic Pyridinium Analogs Cannot Substitute


Simple substitution with non-methoxylated pyridinium chlorides (e.g., 2-(chloromethyl)pyridine hydrochloride) or neutral free-base variants fails to replicate the precise reactivity profile required for pantoprazole synthesis. The 3,4-dimethoxy substitution pattern on the pyridine ring modulates the electronic character of the heterocycle, directly influencing both the electrophilicity of the chloromethyl group and the subsequent nucleophilic aromatic substitution step . Furthermore, the hydrochloride salt form provides water solubility and crystallinity that are essential for handling and purification in multi-step pharmaceutical manufacturing [1]. Generic alternatives lacking these specific structural features lead to significantly reduced yields in the key coupling reaction with 5-difluoromethoxy-2-mercaptobenzimidazole, a step that defines the pantoprazole scaffold .

Non-methoxylated analogs alter electronic character and may shift coupling reactivity significantly.
Free base forms lack the ionic salt structure; may require additional neutralization and introduce stoichiometric variability.
Generic pyridinium chlorides without dimethoxy substitution may lead to reduced yield in the key pantoprazole scaffold-forming reaction.

Quantitative Differentiation: Head-to-Head Evidence


Synthetic Yield: Optimized Five-Step Route

A patented five-step synthesis of 2-chloromethyl-3,4-dimethoxypyridinium chloride from maltol achieves a final step yield of 93.9% [1]. This represents a substantial improvement over the prior art seven-step route, which was characterized by 'complicated reaction, by product is more, yield is low' [1]. While the exact numerical yield of the prior art is not disclosed, the reduction in steps and the high reported yield of the new method quantify a meaningful process advantage.

Synthetic yield
Reported
93.9% final step yield in optimized 5‑step route
Supports higher throughput and lower waste in scale-up.
Prior art 7‑step route described as low yield; quantitative comparison unavailable.
Pantoprazole Proton Pump Inhibitor Process Chemistry

Solubility Profile: Organic Solvent Compatibility

2-Chloromethyl-3,4-dimethoxypyridinium chloride exhibits a distinct solubility fingerprint compared to the simpler, non-methoxylated 2-(chloromethyl)pyridine hydrochloride (CAS 6959-47-3). The target compound is soluble in water, slightly soluble in chloroform (with heating), and very slightly soluble in methanol . In contrast, the comparator 2-(chloromethyl)pyridine hydrochloride shows broad solubility in water, acetone (10–50 mg/mL), and 95% ethanol (100 mg/mL) .

Solubility profile
Source review
Target: water soluble; slightly soluble in CHCl₃ (heated); very slightly in MeOH. Comparator: broad solubility in acetone and ethanol.
Solvent selection may influence precipitation and side‑reaction risk in coupling steps.
Cross‑vendor data; verify under actual process conditions.
Pharmaceutical Intermediate Crystallization Solvent Selection

Analytical Sensitivity: GC-MS vs. RP-LC Detection

As a process-related impurity in pantoprazole sodium, 2-chloromethyl-3,4-dimethoxypyridinium chloride (CDP) must be controlled to trace levels. A validated GC-MS method achieves a quantification limit of 3.0 ppm for CDP and dimethyl sulfate (DMS) simultaneously, whereas reverse-phase liquid chromatography (RP-LC) can only quantitate CDP down to 9.0 ppm [1]. This 3-fold improvement in sensitivity is critical for meeting stringent regulatory thresholds for genotoxic impurities.

Analytical sensitivity
Head-to-head
GC‑MS LOQ: 3.0 ppm vs. RP‑LC LOQ: 9.0 ppm (3‑fold improvement)
GC‑MS method enables tighter control of genotoxic impurity traces.
Validated in pantoprazole sodium drug substance matrix.
Genotoxic Impurity Analytical Method Validation Quality Control

Physical Form: Crystalline Hydrochloride Salt

2-Chloromethyl-3,4-dimethoxypyridinium chloride exists as a stable, crystalline hydrochloride salt with a melting point of 155 °C (dec.) and is a white to off-white powder . In contrast, the corresponding free base (2-(chloromethyl)-3,4-dimethoxypyridine, CAS 169905-10-6) is also a solid but lacks the ionic character and may exhibit different hygroscopicity and storage stability [1]. The salt form provides a defined stoichiometry and improved handling characteristics for large-scale pharmaceutical manufacturing.

Physical form
Reported
Hydrochloride salt (M.W. 224.08, m.p. 155 °C dec.) vs. free base (M.W. 187.62, solid).
Salt form provides defined stoichiometry and easier handling in large‑scale production.
Free base may require extra neutralization and storage assessment.
Pharmaceutical Intermediate Salt Form Selection Process Engineering

Regulatory Hazard Profile: CLP Classification

According to the harmonised classification under the EU CLP Regulation, 2-chloromethyl-3,4-dimethoxypyridinium chloride carries multiple hazard classifications: Acute Tox. 4 (Oral/Dermal), STOT RE 2, Skin Irrit. 2, Eye Dam. 1, and Skin Sens. 1 [1]. While this profile is not unique among chloromethyl heterocycles, it is more extensive than that of simpler pyridinium chlorides (e.g., 2-(chloromethyl)pyridine hydrochloride is classified only as Acute Tox. 4 and Skin Irrit. 2 [2]), reflecting the additional toxicological impact of the methoxy substituents.

Hazard classification
Reported
5 GHS hazard categories (incl. Eye Dam. 1, STOT RE 2, Skin Sens. 1) vs. 2 categories for simpler analog.
Broader hazard profile requires enhanced engineering controls and PPE planning.
Harmonised EU CLP classification; review for site-specific compliance.
REACH CLP Occupational Safety

Optimal Application Scenarios Based on Evidence


Large-Scale cGMP Pantoprazole Sodium Production

Given the 93.9% synthetic yield achieved in the optimized 5‑step route [1], this compound is most efficiently deployed in dedicated manufacturing campaigns where process consistency and high throughput are paramount. The crystalline hydrochloride form facilitates precise weighing and charging in multi-kilogram batches, while the high yield translates directly to reduced cost of goods and lower solvent waste [1].

Genotoxic Impurity Reference Standard for QC

The demonstrated detection limit of 3.0 ppm via GC‑MS [2] makes 2‑chloromethyl‑3,4‑dimethoxypyridinium chloride an essential reference material for quality control laboratories tasked with monitoring residual impurities in pantoprazole sodium drug substance. Procuring a high‑purity standard (>97% assay ) enables accurate quantification down to the low‑ppm range required by ICH M7 guidelines.

Process Development in Aqueous or Chlorinated Solvents

The unique solubility profile – water‑soluble yet only slightly soluble in chloroform (heated) and very slightly soluble in methanol – makes this intermediate particularly suitable for reactions conducted in biphasic aqueous/organic media. This characteristic can be leveraged to drive coupling reactions with thiol nucleophiles (e.g., 5‑difluoromethoxy‑2‑mercaptobenzimidazole) while minimizing by‑product formation .

Occupational Safety and Environmental Compliance

The compound's CLP classification as Eye Dam. 1, STOT RE 2, and Skin Sens. 1 [3] necessitates rigorous handling protocols. This application scenario is relevant for EHS teams planning facility upgrades or personal protective equipment (PPE) requirements prior to introducing this intermediate into a manufacturing workflow.

Application
Selection Property
Validation Focus
cGMP Pantoprazole Synthesis
High-yield crystalline hydrochloride salt
Process yield, stoichiometric consistency, and solvent waste reduction
Genotoxic Impurity QC Standard
GC-MS compatible reference material
LOQ verification at low‑ppm levels per ICH M7 guidelines
Process Development in Biphasic Media
Controlled solubility in water and limited organic miscibility
Solvent compatibility and precipitation control during coupling
EHS Compliance and Facility Preparation
Expanded CLP hazard classification
Engineering controls, PPE, and waste handling procedures

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